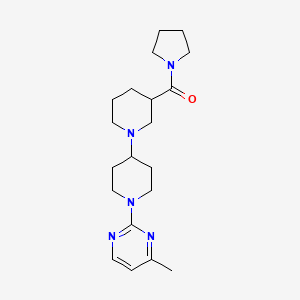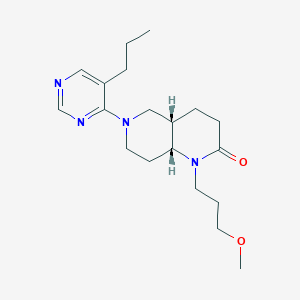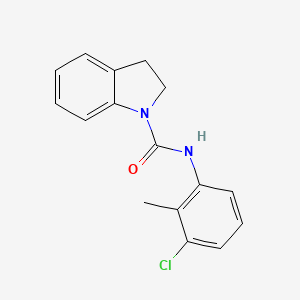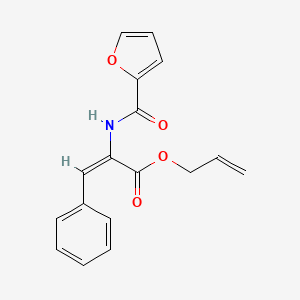
(2-chloro-5-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chloro-5-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-5-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the nitration of 2-chlorobenzene to introduce the nitro group, followed by a Friedel-Crafts acylation to attach the indole moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high yield and purity. Safety measures are crucial due to the handling of hazardous reagents and intermediates.
化学反応の分析
Types of Reactions
(2-chloro-5-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The indole ring can be oxidized to form different functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, dimethylformamide.
Oxidation: Potassium permanganate, dichloromethane.
Major Products
Reduction: (2-amino-5-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone.
Substitution: (2-substituted-5-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone.
Oxidation: Various oxidized indole derivatives.
科学的研究の応用
Chemistry
In chemistry, (2-chloro-5-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a probe in biochemical assays to investigate cellular pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of (2-chloro-5-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole moiety may bind to receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2-chloro-5-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone shares similarities with compounds like (2-chloro-5-nitrophenyl)(1H-indol-1-yl)methanone and (2-chloro-5-nitrophenyl)(2,3-dihydro-1H-pyrrol-1-yl)methanone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
特性
IUPAC Name |
(2-chloro-5-nitrophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-13-6-5-11(18(20)21)9-12(13)15(19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIYFEDPSUIXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644323 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5449718.png)
![(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile](/img/structure/B5449728.png)
![N-ethyl-N-methyl-N'-({1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}methyl)sulfamide](/img/structure/B5449736.png)

![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5449739.png)
![1-(3-chlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5449741.png)




![N-isopropyl-3-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)propanamide dihydrochloride](/img/structure/B5449786.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B5449794.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5449795.png)
![(2R)-2-(acetylamino)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}butanamide](/img/structure/B5449800.png)
